molecular formula C17H19ClN2OS B5004939 1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine

1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine

Cat. No. B5004939
M. Wt: 334.9 g/mol
InChI Key: HCIAFTBGIDPAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of extensive scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to have an effect on the levels of various cytokines and growth factors, which are involved in the regulation of inflammation and cell growth.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It exhibits a range of biological activities, including antimicrobial, antitumor, and antidepressant effects. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine involves the reaction of 2-chlorobenzylamine with 5-methyl-2-thiophenecarboxylic acid, followed by the cyclization of the resulting intermediate with piperazine. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antidepressant effects. It has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-13-6-7-16(22-13)17(21)20-10-8-19(9-11-20)12-14-4-2-3-5-15(14)18/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIAFTBGIDPAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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